molecular formula C13H14ClNO B7823980 8-Chloro-6-methyl-2-propyl-4-quinolinol CAS No. 1070880-14-6

8-Chloro-6-methyl-2-propyl-4-quinolinol

Cat. No.: B7823980
CAS No.: 1070880-14-6
M. Wt: 235.71 g/mol
InChI Key: IKBKNEJXIKNURO-UHFFFAOYSA-N
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Description

8-Chloro-6-methyl-2-propyl-4-quinolinol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methyl-2-propyl-4-quinolinol typically involves the chlorination of 6-methyl-2-propyl-4-quinolinol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 8th position of the quinoline ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methyl-2-propyl-4-quinolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-6-methyl-2-propyl-4-quinolinol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 8-Chloro-6-methyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial DNA replication or protein synthesis, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-quinolinol
  • 8-Chloro-2-methylquinoline
  • 6-Methyl-2-propylquinoline

Comparison

Compared to similar compounds, 8-Chloro-6-methyl-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and propyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

8-chloro-6-methyl-2-propyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-3-4-9-7-12(16)10-5-8(2)6-11(14)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBKNEJXIKNURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653756
Record name 8-Chloro-6-methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070880-14-6
Record name 4-Quinolinol, 8-chloro-6-methyl-2-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070880-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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